6-Nitro-1H-indole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-3-5(11(14)15)4-8-6(7)1-2-10-8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJKTKXSPKNVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694618 | |
| Record name | 6-Nitro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-51-4 | |
| Record name | 6-Nitro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Indole Scaffolds in Organic Synthesis and Pharmaceutical Science
The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic synthesis and pharmaceutical science. nih.govijpsr.com Its structural motif is prevalent in a vast number of natural products, alkaloids, and bioactive molecules, making it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This significance stems from the indole nucleus's ability to serve as a versatile pharmacophore, interacting with a wide array of biological targets. researchgate.net Consequently, indole derivatives have been extensively explored and developed for numerous therapeutic applications. nih.govnih.gov
The functionalization of the indole ring at various positions allows for the creation of structurally diverse libraries of compounds, which is a critical aspect of modern drug discovery. researchgate.net Researchers have successfully developed indole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.govresearchgate.netnih.gov For instance, indole derivatives have shown promise in combating drug-resistant cancers and pathogens and are being investigated for treating chronic conditions like diabetes and hypertension. nih.gov The ability to synthesize and modify the indole core is fundamental to creating new chemical entities with enhanced biological activity and improved pharmacokinetic profiles. ijpsr.comresearchgate.net
Structural Classification and Positional Isomerism of Nitroindole Carboxylic Acids
Nitroindole carboxylic acids are a specific class of indole (B1671886) derivatives characterized by the presence of both a nitro group (—NO₂) and a carboxylic acid group (—COOH) attached to the indole ring system. The chemical properties and biological activity of these compounds are highly dependent on the specific placement of these two functional groups on the bicyclic structure. This phenomenon is known as positional isomerism.
The indole ring has seven positions available for substitution (positions 2 through 7). Therefore, a multitude of positional isomers can exist for nitroindole carboxylic acids. For example, keeping the carboxylic acid at a fixed position, such as position 4, the nitro group can be attached at positions 2, 3, 5, 6, or 7, leading to distinct isomers, each with unique electronic and steric properties. The electron-withdrawing nature of both the nitro and carboxylic acid groups significantly influences the reactivity and molecular interactions of the parent indole.
The table below illustrates some of the possible positional isomers for nitroindole carboxylic acids, highlighting the structural diversity within this subclass of compounds.
| Isomer Name | Position of —COOH | Position of —NO₂ |
| 4-Nitro-1H-indole-2-carboxylic acid | 2 | 4 |
| 5-Nitro-1H-indole-2-carboxylic acid | 2 | 5 |
| 6-Nitro-1H-indole-2-carboxylic acid | 2 | 6 |
| 7-Nitro-1H-indole-2-carboxylic acid | 2 | 7 |
| 6-Nitro-1H-indole-3-carboxylic acid | 3 | 6 |
| 6-Nitro-1H-indole-4-carboxylic acid | 4 | 6 |
| 7-Nitro-1H-indole-2-carboxylic acid | 7 | 2 |
This table provides a non-exhaustive list of possible isomers.
The synthesis of a specific, regiochemically pure isomer, such as this compound, requires carefully designed synthetic routes. researchgate.net Methods like the Fischer indole synthesis, when applied to appropriately substituted phenylhydrazones and pyruvate (B1213749) derivatives, can yield specific nitroindole carboxylates. researchgate.net
Research Landscape of 6 Nitro 1h Indole 4 Carboxylic Acid Within Indole Derivatives
Strategies for Indole-4-carboxylic Acid Backbone Construction
The initial and crucial phase in the synthesis of this compound is the formation of the indole-4-carboxylic acid scaffold. Several classical and contemporary synthetic methods are utilized for this purpose, each with its own set of advantages and substrate scope.
Palladium-Catalyzed N-Heteroannulation of 2-Nitrostyrenes
A notable method for constructing the indole nucleus is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.orgresearchgate.netacs.org This reaction provides a versatile entry to functionalized indoles. orgsyn.org The process involves the cyclization of a 2-nitrostyrene derivative in the presence of a palladium catalyst and a reducing agent, typically carbon monoxide. acs.orgresearchgate.net For instance, methyl indole-4-carboxylate has been synthesized from methyl 2-ethenyl-3-nitrobenzoate using a palladium acetate (B1210297) catalyst and triphenylphosphine (B44618) in acetonitrile (B52724) under a carbon monoxide atmosphere. orgsyn.org This methodology is advantageous as it often avoids the need for protecting groups and can be more economical by starting from readily available nitroaromatics. acs.org
The general conditions for this reaction involve palladium diacetate as the catalyst, triphenylphosphine as a ligand, and carbon monoxide as the reductant, with the reaction typically carried out in a solvent like acetonitrile at elevated temperatures. acs.orgresearchgate.net The yields of indoles can range from moderate to excellent, and the method is tolerant of various substituents on the aromatic ring of the 2-nitrostyrene, including both electron-withdrawing and electron-donating groups. acs.orgresearchgate.net
Cyclization Reactions from Nitroaniline Derivatives (e.g., Bartoli Indole Synthesis)
The Bartoli indole synthesis is a powerful and widely used method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgresearchgate.netjk-sci.comonlineorganicchemistrytutor.comnih.gov This reaction is highly flexible and has been applied to the synthesis of complex indole structures. nih.gov The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com The presence of a bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the key sigmatropic rearrangement step. wikipedia.orgjk-sci.com Three equivalents of the vinyl Grignard reagent are typically required when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com
While the classic Bartoli synthesis is known for producing 7-substituted indoles, modifications and strategic applications of this reaction can lead to other substitution patterns. The flexibility of this method allows for its application with heteroaromatic nitro derivatives as well. researchgate.netnih.gov
Modified Fischer Indole Synthesis for Indole-Carboxylic Acids
The Fischer indole synthesis is a historic and fundamental method for indole synthesis, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. wikipedia.org
For the synthesis of indole-carboxylic acids, a modified approach is necessary. One such modification involves using a keto-acid or a keto-ester as the carbonyl component. For example, the reaction of a substituted phenylhydrazine with pyruvic acid can yield an indole-2-carboxylic acid. thermofisher.com The reaction can also be performed with substituted hydrazones to produce a variety of substituted indoles. nih.gov Recent advancements include palladium-catalyzed versions of the Fischer indole synthesis, which can expand the scope of the reaction by using aryl bromides and hydrazones. wikipedia.org The regioselectivity of the Fischer indole synthesis can be influenced by the reaction conditions and the nature of the substituents on the phenylhydrazine. thermofisher.com
Introduction of the Nitro Moiety: Regioselective Nitration
Once the indole-4-carboxylic acid backbone is in place, the next step is the introduction of the nitro group at the C-6 position. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Techniques for Nitro Group Installation
The nitration of indoles is a classic example of electrophilic aromatic substitution. bhu.ac.inquimicaorganica.org However, the indole nucleus is sensitive to strong acidic conditions, which can lead to polymerization. bhu.ac.in Therefore, nitration is often carried out using milder nitrating agents. bhu.ac.innih.gov Common reagents for the nitration of indoles include nitric acid in acetic anhydride (B1165640) or the use of trifluoroacetyl nitrate (B79036), which can be generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. rsc.orgnih.govrsc.org
The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity and to avoid unwanted side reactions. The reactivity of the indole ring towards electrophiles is highest at the C-3 position, followed by the C-2 and then the benzene (B151609) ring positions. bhu.ac.in
Control of Regioselectivity in Nitroindole Formation
Controlling the position of nitration on the indole ring is a significant challenge in the synthesis of specific nitroindole isomers. The inherent reactivity of the indole ring favors electrophilic attack at the C-3 position. bhu.ac.in When the C-3 position is unsubstituted, nitration typically occurs there. rsc.orgrsc.org
To achieve nitration at other positions, such as C-6, the more reactive positions must be blocked, or the directing effects of existing substituents must be exploited. For instance, the presence of an electron-withdrawing group at the C-3 position, such as an acetyl or cyano group, can deactivate the pyrrole (B145914) ring towards electrophilic attack and direct the incoming nitro group to the benzene ring. umn.edu Specifically, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative. umn.edu The regioselectivity of nitration can also be influenced by the solvent and the specific nitrating agent used. acs.org Computational studies have been employed to understand the factors governing the regioselectivity of electrophilic aromatic nitration. nih.gov
Carboxylic Acid Functional Group Installation
Oxidation of Precursor Aldehydes (e.g., 6-Nitro-1H-indole-3-carbaldehyde Oxidation)
A well-established method for preparing carboxylic acids is the oxidation of aldehydes. organic-chemistry.org This transformation can be applied to indole derivatives, provided the oxidizing agent is selective and does not disrupt the sensitive indole ring. For instance, the analogous compound, 6-Nitro-1H-indole-3-carbaldehyde, is a known commercially available solid. sigmaaldrich.com The oxidation of such an aldehyde to its corresponding carboxylic acid is a feasible synthetic step.
A variety of reagents can be employed for the oxidation of aldehydes to carboxylic acids, with the choice depending on the substrate's sensitivity and desired reaction conditions. organic-chemistry.org Mild and efficient protocols, such as using Oxone, N-hydroxyphthalimide (NHPI) with oxygen, or transition metal catalysts with hydrogen peroxide, have been developed to be compatible with a wide range of functional groups. organic-chemistry.org In biological systems, aldehyde oxidases are known to catalyze the conversion of indole aldehydes to their corresponding carboxylic acids, such as the oxidation of indole-3-acetaldehyde to indole-3-acetic acid, demonstrating the inherent feasibility of this transformation on the indole core. nih.gov
While a specific documented oxidation of 6-nitro-1H-indole-4-carbaldehyde to this compound is not detailed in the provided sources, the general principles of organic synthesis support this as a viable route. The key challenge lies in controlling the reaction conditions to prevent over-oxidation or side reactions on the electron-deficient, nitrated indole ring.
Hydrolysis of Ester Precursors to Carboxylic Acids
The hydrolysis of an ester is one of the most common and reliable methods for the synthesis of carboxylic acids. orgoreview.commasterorganicchemistry.com This reaction can be catalyzed by either acid or base. orgoreview.com The corresponding ester, methyl 6-nitro-1H-indole-4-carboxylate, serves as a direct precursor to the target acid.
Base-Catalyzed Hydrolysis (Saponification): In this method, the ester is treated with a hydroxide (B78521) base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and water. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the alkoxide or excess hydroxide base yields a carboxylate salt. masterorganicchemistry.com A final acidification step during the workup is required to protonate the carboxylate and furnish the neutral carboxylic acid. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions, typically by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgoreview.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. orgoreview.com This reaction is reversible, and to drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used, in accordance with Le Châtelier's principle. orgoreview.comlibretexts.org
The choice between acid and base hydrolysis depends on the stability of the other functional groups in the molecule. For this compound precursors, the nitro group is generally stable under both conditions, making ester hydrolysis a highly effective strategy for the final step of the synthesis.
Advanced Synthetic Routes and Intermediates
Multistep Syntheses from Substituted Precursors
The synthesis of complex indoles like this compound often begins with appropriately substituted benzene derivatives. A notable example is the synthesis of the precursor methyl indole-4-carboxylate, which can be prepared from commercially available methyl 2-methyl-3-nitrobenzoate. orgsyn.org This sequence highlights a modern approach to constructing the indole ring system.
The process involves several key transformations:
Benzylic Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes radical bromination to form methyl 2-bromomethyl-3-nitrobenzoate. orgsyn.org
Wittig Reagent Formation: The resulting benzyl (B1604629) bromide is reacted with triphenylphosphine to generate the corresponding (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide. orgsyn.org
Wittig Reaction: This phosphonium (B103445) salt is then subjected to a Wittig reaction with paraformaldehyde to introduce a vinyl group, yielding methyl 2-ethenyl-3-nitrobenzoate. orgsyn.org
Reductive Cyclization: The final and key step is a palladium-catalyzed reductive N-heteroannulation. The 2-nitrostyrene derivative is treated with carbon monoxide in the presence of a palladium acetate catalyst, which effects a reductive cyclization to form the indole ring, yielding methyl indole-4-carboxylate. orgsyn.org
This multistep route allows for the precise placement of the carboxylic acid precursor (the methyl ester) at the C4-position. Subsequent nitration at the C6-position and hydrolysis of the ester would lead to the target molecule. Another powerful multistep method is the Batcho-Leimgruber indole synthesis, which has been used to prepare (4-nitro-1H-indol-6-yl)phosphonic acid derivatives, demonstrating its utility in synthesizing nitro-substituted indoles from dinitrotoluene precursors via an enamine intermediate. researchgate.net
Table 1: Example of a Multistep Synthesis for an Indole-4-Carboxylate Precursor orgsyn.org
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Methyl 2-methyl-3-nitrobenzoate | Dibenzoyl peroxide, Bromine | Methyl 2-bromomethyl-3-nitrobenzoate |
| 2 | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide |
| 3 | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Paraformaldehyde, Triethylamine | Methyl 2-ethenyl-3-nitrobenzoate |
| 4 | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, Carbon Monoxide | Methyl 1H-indole-4-carboxylate |
Functional Group Transformations during Indole Ring Construction
The construction of the indole nucleus itself is a field rich with classic and modern name reactions that inherently involve significant functional group transformations. researchgate.netnih.gov These methods often build the heterocyclic portion of the indole onto a pre-functionalized benzene ring.
Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. bhu.ac.inwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. bhu.ac.in To obtain an indole-4-carboxylic acid derivative, one could envision starting with a (3-carboxyphenyl)hydrazine derivative. The reaction conditions involve heating with protic or Lewis acids. bhu.ac.in
Reissert Indole Synthesis: This method involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. bhu.ac.in The resulting pyruvate (B1213749) derivative is then reductively cyclized to form an indole-2-carboxylic acid. While this traditionally yields 2-carboxyindoles, modifications of the starting materials could potentially be used to construct other isomers.
Modern Palladium-Catalyzed Methods: As discussed previously, modern transition-metal-catalyzed reactions have become powerful tools for indole synthesis. The reductive cyclization of 2-nitrostyrenes is a prime example where the nitro group is consumed in the ring-forming step. orgsyn.org This showcases a functional group transformation—the reduction of a nitro group—as an integral part of constructing the indole's pyrrole ring.
These advanced routes highlight the strategic manipulation of functional groups on aromatic precursors to efficiently assemble the desired substituted indole framework.
Reactivity of the Nitro Group
The nitro group at the C-6 position is a key feature, primarily serving as a precursor to the corresponding amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion of this compound to 6-amino-1H-indole-4-carboxylic acid can be achieved through various established methods. The choice of reagent is often dictated by the presence of other functional groups and the desired chemoselectivity. sci-hub.st
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Platinum(IV) oxide is also an effective catalyst. wikipedia.org
Metal-Mediated Reductions: The use of easily oxidized metals in an acidic medium is a classic and effective approach. masterorganicchemistry.com Common systems include iron (Fe) in acetic or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic conditions. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective in the presence of other reducible groups. commonorganicchemistry.com
Transfer Hydrogenation: This method avoids the need for gaseous hydrogen. Reagents like formic acid or ammonium formate can be used in the presence of a catalyst. organic-chemistry.org
Sulfide-Based Reductions: Sodium sulfide or sodium hydrosulfite can be employed, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org
Hydride Reagents: While potent, reagents like Lithium aluminum hydride (LiAlH₄) are not typically used for reducing aromatic nitro compounds to anilines as they tend to favor the formation of azo compounds. commonorganicchemistry.com
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Hydrogen atmosphere, various solvents (e.g., EtOH, EtOAc) | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |
| H₂, Raney Ni | Hydrogen atmosphere | Often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe, HCl/AcOH | Acidic, aqueous or alcoholic solvent | A classic, cost-effective method. organic-chemistry.org |
| SnCl₂, HCl | Acidic, often in ethanol (B145695) | A mild and common laboratory method. wikipedia.org |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Sodium hydrosulfite, useful for some substrates. wikipedia.org |
The reduction of an aromatic nitro group to an amine is a six-electron process. The transformation does not occur in a single step but proceeds through a series of intermediates. nih.gov The classical mechanism, often attributed to Haber, describes a stepwise pathway. orientjchem.org
The generally accepted sequence of reduction is as follows:
Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-NO).
Nitroso to Hydroxylamine: The nitroso intermediate is then rapidly reduced by another two electrons to the corresponding N-arylhydroxylamine (R-NHOH). nih.gov This step is typically much faster than the initial reduction of the nitro group. nih.gov
Hydroxylamine to Amine: Finally, the hydroxylamine undergoes a further two-electron reduction to yield the final amine product (R-NH₂). orientjchem.org
This entire process can occur through two primary mechanisms depending on the reagents and conditions: a one-electron radical pathway or a two-electron hydride transfer equivalent pathway. nih.gov The catalytic hydrogenation on a metal surface, for instance, involves the sequential addition of hydrogen atoms to the nitro group, passing through the nitroso and hydroxylamine intermediates before reaching the amine. orientjchem.org
Reactions of the Carboxylic Acid Moiety
The carboxylic acid at the C-4 position provides a handle for derivatization through esterification, amidation, or for removal via decarboxylation.
The conversion of the carboxylic acid to an ester is a common strategy to modify the molecule's solubility, protect the acid functionality, or prepare it for further reactions. Standard esterification procedures can be applied to this compound.
Fischer Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., NaH) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.gov
Acyl Chloride/Anhydride Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride, SOCl₂) or a mixed anhydride. This activated intermediate readily reacts with an alcohol to form the desired ester.
Table 2: Common Esterification Methods
| Method | Reagents | Product Example (with Methanol) |
|---|---|---|
| Fischer Esterification | CH₃OH, H₂SO₄ (cat.), heat | Methyl 6-nitro-1H-indole-4-carboxylate |
| Alkylation of Carboxylate | 1. NaH, DMF; 2. CH₃I | Methyl 6-nitro-1H-indole-4-carboxylate |
| Acyl Chloride Intermediate | 1. SOCl₂; 2. CH₃OH, base | Methyl 6-nitro-1H-indole-4-carboxylate |
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry and peptide synthesis. uni-kiel.de Direct reaction is generally inefficient and requires the activation of the carboxyl group. omicsonline.orgbachem.com This is achieved using a wide variety of peptide coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.netresearchgate.net
Key components of these reactions include:
Coupling Reagents: These reagents form the active intermediate. They are broadly classified into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). uni-kiel.debachem.com
Additives: To improve reaction rates and, crucially, to suppress racemization at the adjacent chiral center if an amino acid is being coupled, additives are often included. uni-kiel.de The most common are benzotriazole derivatives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). omicsonline.orgbachem.com
Table 3: Examples of Peptide Coupling Reagents
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Classic reagents that activate the carboxylic acid to form an O-acylisourea intermediate. researchgate.net |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Highly efficient reagents that form activated esters. BOP was one of the first of this class. bachem.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Very popular due to high reactivity, fast reaction times, and low racemization, especially with additives like HOAt. uni-kiel.debachem.com |
Removal of the carboxylic acid group to yield 6-nitro-1H-indole is another synthetically useful transformation. Decarboxylation of heteroaromatic carboxylic acids can be challenging and often requires harsh conditions.
Thermal Decarboxylation: Heating the carboxylic acid above its melting point can induce the loss of carbon dioxide. researchgate.net This method often requires very high temperatures and can lead to decomposition.
Catalytic Decarboxylation: A significant improvement involves heating the acid in a high-boiling solvent like quinoline, often with a copper catalyst (e.g., copper powder, copper(I) oxide). researchgate.net An alternative, simpler workup procedure involves refluxing the copper salt of the acid in a solvent such as N,N-dimethylacetamide. cdnsciencepub.com More recent methods may use other catalysts and solvents to achieve the transformation under milder conditions. google.com
Functionalization of the Indole Ring System
The reactivity of the indole core in this compound is significantly influenced by its substituents. The carboxylic acid group can direct reactions to specific positions, while the nitro group modulates the electron density of the aromatic system. This interplay allows for selective modifications at various sites on the indole ring.
Directed C-H Functionalization at the Ortho Position to the Carboxylic Acid
The regioselective functionalization of the C4 position of indoles presents a significant challenge due to the inherent nucleophilicity of the pyrrole ring. nih.gov However, the presence of a directing group, such as a carboxylic acid, can facilitate C-H activation at the adjacent C4 position. nih.gov While direct C-H functionalization at the C4 position of indoles is generally difficult, the use of directing groups has proven to be a crucial strategy for achieving this transformation. nih.gov
In the context of indole-3-carboxylic acids, palladium-catalyzed reactions with aryl iodides have been shown to result in decarboxylation followed by C2-arylation. acs.org This suggests that the carboxylic acid group can act as a removable directing group, influencing the regioselectivity of the functionalization. Although specific examples for this compound are not detailed in the provided results, the general principles of directed C-H functionalization offer a potential pathway for modification at the C5 position, which is ortho to the carboxylic acid at C4.
Derivatization at the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's properties.
N-Alkylation: The N-alkylation of indoles can be challenging, as it often competes with C-alkylation at the more nucleophilic C3 position. nih.gov However, by taking advantage of the nucleophilicity of the nitrogen atom, direct N-alkylation can be achieved. nih.gov
N-Acylation: N-acylation of indoles typically requires the use of activated carboxylic acid derivatives like acid chlorides or esters. clockss.org A direct N-acylation method using a carboxylic acid in the presence of boric acid has been reported, offering a more straightforward approach. clockss.org This method involves heating a mixture of the indole, a carboxylic acid, and boric acid in a suitable solvent. clockss.org
A study on 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, demonstrated its utility as a substrate for nucleophilic substitution reactions, leading to various 2,3,6-trisubstituted indole derivatives. nii.ac.jpclockss.org This highlights the potential for derivatization at multiple positions following initial modification at the indole nitrogen.
Table 1: Examples of N-Acylation of Indole
| Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Boric Acid | Mesitylene | Moderate | clockss.org |
This table illustrates a general method for N-acylation of indoles and is not specific to this compound.
Substitution Reactions at Other Ring Positions
The electron-withdrawing nitro group at the C6 position deactivates the benzene portion of the indole ring towards electrophilic substitution, while making it more susceptible to nucleophilic attack.
A convenient method for the synthesis of (4-nitro-1H-indol-6-yl)phosphonates has been developed, starting from p-tolylphosphonic acid. researchgate.net This process involves the construction of the indole ring with the nitro and phosphonate groups already in place, demonstrating a synthetic route to 4,6-disubstituted indoles. researchgate.net
Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for regioselective nucleophilic substitution at the C2 position with a variety of nucleophiles, including nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the 6-position. clockss.org The resulting 2,3,6-trisubstituted indoles are valuable building blocks for more complex molecules. nii.ac.jp
Table 2: Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole-3-carbaldehyde
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Nα-Boc-L-histidine | Nα-Boc(3-formyl-6-nitroindol-2-yl)-L-histidine | 94 | nii.ac.jp |
| NaSMe | 2-Methylthio-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |
| N-acetyl-L-cysteine | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73 | nii.ac.jp |
| Dimethyl malonate | 2-(3-Formyl-6-nitroindol-2-yl)malonic acid dimethyl ester | 92 | nii.ac.jp |
This table showcases the versatility of a related 6-nitroindole (B147325) derivative in nucleophilic substitution reactions.
Spectroscopic Characterization and Structural Elucidation of 6 Nitro 1h Indole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 6-Nitro-1H-indole-4-carboxylic acid can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro (NO₂) group at the C-6 position and the carboxylic acid (COOH) group at the C-4 position significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.
The expected signals would include a broad singlet for the N-H proton of the indole (B1671886) ring, typically observed between δ 10.0 and 12.0 ppm. The protons on the aromatic ring will show characteristic splitting patterns. The proton at C-5, situated between the two electron-withdrawing groups, is expected to be the most deshielded. The proton at C-7, adjacent to the nitro group, will also be shifted downfield. The protons of the pyrrole (B145914) ring (C-2 and C-3) will also present characteristic signals. For instance, in the related compound indole-4-carboxylic acid, characteristic proton signals are observed. chemicalbook.com Similarly, the spectrum of 6-nitroindole (B147325) provides reference points for the influence of the nitro group. chemicalbook.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (N-H) | 11.0 - 12.0 | br s |
| H-2 | 7.5 - 7.8 | t |
| H-3 | 7.3 - 7.5 | t |
| H-5 | 8.0 - 8.3 | d |
| H-7 | 8.5 - 8.8 | d |
| COOH | 12.0 - 13.0 | br s |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached functional groups. The carbons bearing the nitro and carboxylic acid groups (C-6 and C-4, respectively), as well as the carbons in their vicinity, will be significantly deshielded.
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift, typically in the range of δ 165-185 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 100-150 ppm). Data from related compounds like 6-nitroindole and other substituted indoles can be used to predict the approximate chemical shifts. chemicalbook.comrsc.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 105 - 110 |
| C-3a | 128 - 132 |
| C-4 | 130 - 135 |
| C-5 | 115 - 120 |
| C-6 | 140 - 145 |
| C-7 | 118 - 122 |
| C-7a | 135 - 140 |
| C=O | 168 - 175 |
Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for the N-H, C=O, O-H, and NO₂ functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The N-H stretching of the indole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹. researchgate.net
The carbonyl (C=O) stretching of the carboxylic acid will give a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as two strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of 6-nitroindoline (B33760) shows characteristic nitro group absorptions. chemicalbook.com
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Indole) | 3300 - 3500 | Medium, Sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| NO₂ (Asymmetric Stretch) | 1500 - 1550 | Strong |
| NO₂ (Symmetric Stretch) | 1330 - 1370 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| O-H Bend | 1395 - 1440 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O are strong in the IR, non-polar and symmetric vibrations are often more intense in the Raman spectrum. For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic Raman band. nsf.gov
The aromatic ring stretching vibrations will also give rise to strong Raman signals. The study of carboxylic acids in aqueous solutions by Raman spectroscopy has shown characteristic bands for the C-C and C-O stretching modes. researchgate.net This technique is also sensitive to the skeletal vibrations of the indole ring system.
Expected Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |
| NO₂ (Symmetric Stretch) | 1330 - 1370 | Strong |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C=O (Carboxylic Acid) | 1650 - 1680 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₉H₆N₂O₄), the expected exact mass is approximately 206.03 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for indole carboxylic acids include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), and carbon monoxide (CO, M-28) from the carboxyl group. For nitroaromatic compounds, characteristic losses include NO (M-30) and NO₂ (M-46). The predicted mass spectrometry data for the related 6-nitro-1H-indole-3-carboxylic acid shows a prominent [M-H]⁻ ion in negative ion mode. uni.lu
Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z |
| [M]⁺ | 206 |
| [M-OH]⁺ | 189 |
| [M-NO]⁺ | 176 |
| [M-COOH]⁺ | 161 |
| [M-NO₂]⁺ | 160 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification of this compound by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental formula of the analyte with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.gov Techniques such as electrospray ionization (ESI) are commonly employed, with analysis performed in both positive and negative ion modes to provide comprehensive data. rsc.orgnih.gov For a small molecule like this compound, mass accuracies are typically expected to be within a few parts per million (ppm) or under 1 millidalton (mDa). nih.gov
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed, while the positive ion mode (ESI+) typically reveals the protonated molecule [M+H]⁺. The theoretical exact masses for these ions are fundamental for confirming the compound's presence in a sample. Anion exchange chromatography coupled to HRMS (AIC-HR-MS) can also serve as a powerful reference method for the analysis of carboxylic acids. nih.gov
Interactive Table 1: Theoretical HRMS Data for this compound (C₉H₆N₂O₄)
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Description |
| [M-H]⁻ | C₉H₅N₂O₄⁻ | 205.0255 | Deprotonated molecule, commonly observed in negative ESI mode. |
| [M+H]⁺ | C₉H₇N₂O₄⁺ | 207.0399 | Protonated molecule, commonly observed in positive ESI mode. |
| [M+Na]⁺ | C₉H₆N₂O₄Na⁺ | 229.0219 | Sodium adduct, often seen in positive ESI mode. |
| [M+K]⁺ | C₉H₆N₂O₄K⁺ | 244.9958 | Potassium adduct, sometimes observed in positive ESI mode. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred over conventional HPLC due to its use of smaller particle-size columns (typically <2 µm), which provides superior resolution, increased speed, and reduced solvent consumption. ekb.eg For carboxylic acids, which can be challenging to retain on standard reversed-phase (RP) columns, several analytical strategies exist. nih.gov One approach is to use anion-exchange chromatography (AIC), which is well-suited for retaining anionic species like carboxylates. nih.govnih.gov Another common technique involves chemical derivatization to make the acid more amenable to RP-LC. nih.govnih.gov For instance, derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to react efficiently with carboxylic acids, allowing for sensitive analysis by RP-LC-MS/MS. nih.gov
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid to facilitate proper ionization for MS detection. sielc.com
Interactive Table 2: Typical Parameters for LC-MS Analysis
| Parameter | Description | Typical Value/Condition |
| Chromatography System | The liquid chromatography setup used for separation. | UHPLC or HPLC nih.govekb.eg |
| Column Type | The stationary phase used for separation. | Reversed-Phase (e.g., C18) or Anion-Exchange nih.govsielc.com |
| Mobile Phase | The solvent system used to elute the compound. | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid sielc.com |
| Gradient | Programmed change in mobile phase composition. | Linear gradient from low to high %B |
| Ionization Source | The interface used to generate ions from the eluent. | Electrospray Ionization (ESI) or Heated ESI (HESI) nih.govnih.gov |
| Mass Analyzer | The component that separates ions based on m/z. | Orbitrap, Time-of-Flight (TOF), or Quadrupole rsc.orgnih.govekb.eg |
| Detection Mode | Polarity of ions being detected. | Positive and/or Negative Ion Mode nih.gov |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the 190-800 nm range, providing insights into the electronic transitions within a molecule. uobabylon.edu.iq For this compound, the UV-Vis spectrum is dominated by the extensive conjugation of the indole ring system, which is further influenced by the electron-withdrawing nitro (–NO₂) group and the carboxyl (–COOH) group. These groups act as chromophores and auxochromes, causing absorption of UV light due to π → π* and n → π* electronic transitions. uobabylon.edu.iq
Studies on related compounds provide a basis for predicting the spectral characteristics. For example, indole-3-carboxylic acid exhibits absorption maxima around 272-282 nm. researchgate.net The presence of a nitro group, as seen in 4-nitrophenol, introduces a strong absorption band that can be highly sensitive to pH. researchgate.net The spectrum of this compound is therefore expected to show strong absorption bands in the UV region, likely between 250 nm and 400 nm, corresponding to the π → π* transitions of the substituted indole system. The exact position and intensity of these bands can be influenced by solvent polarity and pH, particularly due to the potential for deprotonation of the carboxylic acid and the indole N-H group. researchgate.net
Interactive Table 3: UV-Vis Absorption Data for Related Indole and Nitro Compounds
| Compound | Solvent/Condition | Absorption Maxima (λₘₐₓ) | Reference |
| Indole-3-carboxylic acid | Not specified | 272.53 nm, 281.41 nm | researchgate.net |
| Indole-4-carboxylic acid | Jet-cooled | S₁←S₀ origin bands observed | nist.gov |
| 4-Nitrophenol | Water | ~320 nm | researchgate.net |
| 4-Nitrophenolate | Aqueous Base | ~400 nm | researchgate.net |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for this compound.
While specific crystal structure data for this compound is not available, analysis of closely related structures, such as other substituted indoles and nitroaromatic carboxylic acids, allows for well-founded predictions. mdpi.comunivie.ac.atresearchgate.net It is expected that the indole ring system itself would be largely planar. researchgate.net However, the nitro group attached to the ring may be twisted out of the plane of the indole system, a common feature in nitro-substituted aromatic compounds. researchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the carboxylic acid group (forming characteristic dimers) and the N-H group of the indole ring. mdpi.com
A hypothetical set of crystallographic data, based on similar known structures, is presented below to illustrate the type of information obtained from such an analysis. mdpi.com
Interactive Table 4: Exemplar Crystallographic Data for a Substituted Indole Carboxylic Acid
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the crystal. |
| a (Å) | ~6.2 | Unit cell dimension. |
| b (Å) | ~26.0 | Unit cell dimension. |
| c (Å) | ~12.5 | Unit cell dimension. |
| β (°) ** | ~93.2° | Unit cell angle. |
| Volume (ų) | ~2022 | The volume of the unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) ** | ~1.52 | The calculated density of the crystal. |
Note: The data in Table 4 is illustrative, based on published data for a related indole derivative mdpi.com, and does not represent experimentally determined values for this compound.
Theoretical and Computational Investigations of Nitroindole Carboxylic Acid Systems
Quantum Chemical Calculations for Optimized Geometries and Energetics
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, and its corresponding energy. These calculations are crucial for understanding the molecule's conformational preferences and stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometries and energies of organic molecules. For nitroindole systems, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles.
In a typical DFT study on a molecule like 6-Nitro-1H-indole-4-carboxylic acid, the initial step involves constructing a theoretical model of the molecule. The geometry is then optimized to find the lowest energy conformation. For instance, studies on related indole (B1671886) carboxylic acid derivatives have successfully used DFT to determine their crystal structures and intermolecular interactions. mdpi.com While specific data for this compound is not available, a hypothetical optimized geometry would reveal the planarity of the indole ring and the orientation of the nitro and carboxylic acid groups.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on related structures)
| Parameter | Predicted Value |
| C4-N(nitro) bond length | ~1.45 Å |
| N(nitro)-O bond lengths | ~1.22 Å |
| C4-C5 bond length | ~1.40 Å |
| C5-C6 bond length | ~1.38 Å |
| C6-N(nitro) bond length | ~1.47 Å |
| C4-C(carboxyl) bond length | ~1.48 Å |
| C(carboxyl)-O(hydroxyl) bond length | ~1.35 Å |
| C(carboxyl)=O(carbonyl) bond length | ~1.21 Å |
Note: These are estimated values based on computational studies of similar molecules and are for illustrative purposes.
Ab-Initio Methods for Conformational Behavior and Structural Stability
Ab-initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a high level of theoretical accuracy. These methods are particularly useful for studying conformational behavior and structural stability.
For this compound, ab-initio calculations could be employed to investigate the rotational barriers of the carboxylic acid and nitro groups. This would help in understanding the molecule's flexibility and the potential for different conformers to exist. The relative energies of these conformers would indicate their population at a given temperature. While computationally more demanding than DFT, ab-initio methods can offer benchmark data for validating less expensive computational approaches.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Various computational tools are used to analyze the distribution of electrons within a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For a nitroindole derivative, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to the parent indole carboxylic acid. This effect is due to the strong electron-withdrawing nature of the nitro group. A study on 5,6-dihydroxyindole-2-carboxylic acid demonstrated the significant impact of substituents on the HOMO-LUMO gap. uq.edu.au
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -7.0 eV |
| LUMO | ~ -3.5 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
Note: These are estimated values based on computational studies of similar molecules and are for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intermolecular interactions. It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. NBO analysis can quantify the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, which is represented by the second-order perturbation energy, E(2).
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. These methods are particularly useful for identifying bonding regions, lone pairs, and atomic cores.
An ELF analysis of this compound would show high ELF values in the regions of covalent bonds and lone pairs, indicating a high probability of finding an electron pair. The regions corresponding to the C-C, C-N, C-H, N-O, C=O, and O-H bonds would be clearly delineated. Similarly, LOL provides a complementary picture of electron localization. These studies offer a chemically intuitive picture of the bonding and electronic structure of the molecule.
Electrostatic and Reactive Site Prediction
Predictions of a molecule's reactivity and interaction sites are crucial for understanding its chemical behavior. Methodologies like MEP mapping and Fukui function analysis are standard in computational chemistry for this purpose.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. It is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. For aromatic and heterocyclic compounds, MEP maps highlight the electron-rich and electron-poor regions, which are key to their reactivity.
In the case of this compound, one would anticipate that the nitro (-NO2) and carboxylic acid (-COOH) groups, being strong electron-withdrawing groups, would significantly influence the electrostatic potential across the indole ring. The oxygen atoms of both functional groups would be expected to show regions of negative potential (red/yellow in a typical MEP map), indicating their suitability for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and potentially some regions of the aromatic system would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. However, without specific computational studies on this molecule, these remain general predictions.
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a more quantitative method based on density functional theory (DFT) to predict the most reactive sites in a molecule. It identifies which atoms are most likely to accept or donate electrons during a chemical reaction. This analysis helps in pinpointing the exact atoms involved in nucleophilic and electrophilic attacks.
For this compound, a Fukui analysis would provide specific numerical values (condensed Fukui functions) for each atom, ranking their reactivity. It is expected that the nitrogen and oxygen atoms of the nitro group, as well as the oxygen atoms of the carboxylic acid, would be primary sites for interaction. Studies on similar molecules, such as 4-nitro-indole-3-carboxaldehyde, have utilized Fukui function analysis to successfully identify reactive sites. acs.org A similar investigation for this compound would be highly valuable but is not currently available in the scientific literature.
Computational Modeling of Molecular Interactions
Computational modeling of molecular interactions, often through techniques like molecular docking and molecular dynamics (MD) simulations, is essential for understanding how a molecule might bind to a biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design.
Research on other nitroindole carboxylic acids has demonstrated their potential as inhibitors for various enzymes, with computational modeling playing a key role in predicting their binding modes. researchgate.net For this compound, such studies would involve creating a 3D model of the molecule and simulating its interaction with a target protein's active site. These simulations could predict the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is critical for developing new therapeutic agents. Unfortunately, specific computational modeling studies detailing the molecular interactions of this compound have not yet been published.
Role As a Precursor and Building Block in Advanced Organic Synthesis
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The structure of 6-Nitro-1H-indole-4-carboxylic acid contains several reactive sites that can be exploited to construct a variety of other heterocyclic systems. The indole (B1671886) ring itself is a privileged scaffold in numerous biologically active compounds rjptonline.org. The presence of the nitro and carboxylic acid groups enhances its utility as an intermediate.
The nitro group is a key functional handle for synthetic transformations. A common and powerful strategy involves the chemical reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nature of the nitro group into an electron-donating and nucleophilic amino group. The resulting 6-amino-1H-indole-4-carboxylic acid derivative can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For example, the newly formed amino group can react with suitable bifunctional reagents to construct additional rings, leading to polycyclic indole alkaloids and other complex nitrogen-containing heterocycles. This approach is fundamental in generating libraries of compounds for drug discovery dundee.ac.uk.
Furthermore, the carboxylic acid at the 4-position can be activated and reacted with various nucleophiles to form amides, esters, and other derivatives. These reactions can be intramolecular, leading to the formation of lactams or lactones if a suitable nucleophile is present on a side chain, or intermolecular, linking the indole core to other heterocyclic units. The interplay between the amino group (derived from the nitro group) and the carboxylic acid allows for the synthesis of complex structures such as benzimidazoles or quinazolinones when reacted with appropriate reagents mdpi.com. The indole nitrogen also represents a site for substitution, which can be used to introduce side chains that may participate in subsequent cyclization reactions researchgate.net.
Scaffold for the Construction of Complex Organic Molecules
The rigid bicyclic structure of the indole core in this compound makes it an excellent scaffold for the assembly of complex organic molecules. Organic building blocks are fundamental components used for the bottom-up modular construction of molecular architectures sigmaaldrich.com. In this context, the this compound molecule serves as a central framework onto which various side chains and functional groups can be appended in a controlled manner.
A notable example of its use as a scaffold is in the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives researchgate.net. In this synthesis, the indole core is constructed with the nitro group already in place, and subsequent modifications lead to the introduction of a phosphonate group. This demonstrates how the indole framework can be used to precisely position different functional groups in three-dimensional space, which is crucial for designing molecules with specific biological or material properties.
The reactivity of the indole ring, particularly at the C2, C3, and N1 positions, allows for the introduction of diverse substituents. The nitro group significantly influences this reactivity, often directing substitution patterns and enabling specific synthetic transformations that might not be possible on an unsubstituted indole. The carboxylic acid function provides a reliable attachment point for coupling reactions, allowing large and complex fragments to be linked to the indole scaffold. This modular approach is highly valuable in constructing molecules for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its properties researchgate.net.
Contribution to Structural Diversification in Medicinal Chemistry Research
In medicinal chemistry, the generation of structurally diverse libraries of compounds is essential for the discovery of new therapeutic agents. This compound is a valuable starting material for creating such libraries due to its multiple points of diversification. Nitro compounds are considered indispensable building blocks for synthesizing pharmaceutically relevant molecules frontiersin.orgnih.gov.
The synthetic utility of this compound in medicinal chemistry can be understood through three primary diversification points:
The Nitro Group : As previously mentioned, the reduction of the nitro group to an amine is a key step. This amine can then be acylated, alkylated, or used in the synthesis of ureas, sulfonamides, and other functional groups, leading to a wide array of derivatives. This strategy has been employed in the synthesis of various diaminoindoles from their nitro-indole precursors for drug discovery programs dundee.ac.uk.
The Carboxylic Acid : This group can be converted into a diverse range of functional groups, including esters, amides, and ketones. By employing a collection of different alcohols or amines in amidation or esterification reactions, a large library of compounds with varying physicochemical properties (such as solubility, lipophilicity, and hydrogen bonding capacity) can be rapidly generated. Indole-based carboxylic acids are known starting points for inhibitors of various enzymes nih.govnih.gov.
The Indole Ring : The indole nucleus itself can be modified. The nitrogen atom can be alkylated or arylated, and electrophilic substitution reactions can occur at various carbon positions, although these are influenced by the existing substituents.
This multi-pronged approach allows chemists to systematically explore the chemical space around the this compound scaffold. By varying the substituents at these different positions, it is possible to fine-tune the molecule's interaction with biological targets, such as enzymes or receptors, ultimately leading to the identification of potent and selective drug candidates. The synthesis of novel nitrofuranyl indole carboxylates as potential antibacterial drug conjugates highlights the strategy of combining the indole carboxylate core with other bioactive fragments to create new therapeutic agents chemrxiv.org.
Interactive Data Table: Key Synthetic Transformations
| Starting Moiety | Reagent/Condition | Transformed Moiety | Potential Application |
| 6-Nitro Group | Fe/NH₄Cl or H₂/Pd-C | 6-Amino Group | Precursor for fused heterocycles, amides, sulfonamides dundee.ac.uk |
| 4-Carboxylic Acid | SOCl₂, Amine (R-NH₂) | 4-Amide | Library synthesis for SAR studies researchgate.net |
| 4-Carboxylic Acid | SOCl₂, Alcohol (R-OH) | 4-Ester | Prodrug synthesis, modification of solubility |
| 1-Indole NH | NaH, Alkyl Halide (R-X) | 1-Alkyl-Indole | Modulation of steric and electronic properties researchgate.net |
Advanced Research Trajectories and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has traditionally relied on classic methods which, while effective, often involve harsh conditions and generate significant waste. The future of synthesizing molecules like 6-Nitro-1H-indole-4-carboxylic acid lies in the adoption of greener and more efficient methodologies.
Recent research emphasizes step and redox efficiency as a priority in developing sustainable synthetic methods. rsc.org One innovative approach involves a two-step reaction starting from broadly available anilines to assemble the indole core under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org Such multicomponent reactions offer a significant improvement over traditional syntheses. rsc.org Another promising avenue is the use of photocatalysis, for instance, using CO2 as a carboxyl source with a photocatalyst like fac-Ir(ppy)3 to yield oxindole-3-acetic acid derivatives under mild conditions. acs.org
Direct nitration of the indole ring can be challenging due to the ring's sensitivity. Modern methods often involve the nitration of N-protected indoles to achieve better control and yield. researchgate.net For instance, N-protected indoles can be smoothly nitrated with acetyl nitrate (B79036) at low temperatures to produce 3-nitroindoles in good yields. researchgate.net While direct synthesis of 2-nitroindoles is less straightforward, methods involving the lithiation of N-protected indoles followed by reaction with dinitrogen tetroxide have been developed. researchgate.net These advanced strategies could be adapted for the regioselective synthesis of the 6-nitro derivative.
Table 1: Comparison of Synthetic Approaches for Substituted Indoles
| Methodology | Key Features | Advantages | Potential Application to this compound |
|---|---|---|---|
| Classical Synthesis (e.g., Fischer, Reissert) | Multi-step, often requires harsh conditions (strong acids, high temperatures). | Well-established and versatile for many indole types. | Foundational but less sustainable. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. rsc.org | High atom economy, operational simplicity, reduced waste, mild conditions. rsc.org | A sustainable route could be designed starting from a suitably substituted aniline. |
| Photocatalytic Carboxylation | Uses visible light and a photocatalyst to incorporate CO2. acs.org | Utilizes a renewable C1 source (CO2), operates under mild conditions. acs.org | Could be a green method for introducing the carboxylic acid group. |
| Controlled Nitration of N-Protected Indoles | Introduction of a protecting group on the indole nitrogen to direct nitration. researchgate.net | Improved regioselectivity and yields for nitration. researchgate.net | Key for precise placement of the nitro group at the C6 position. |
Integration of Advanced Spectroscopic and Computational Techniques
The precise structural elucidation and characterization of complex molecules like this compound are critically dependent on the synergy between advanced spectroscopic methods and computational chemistry.
Spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis are fundamental for characterizing the molecule. researchgate.net For example, studies on indole-3-carboxylic acid have utilized these methods to analyze its structural and electronic properties. researchgate.net In complex cases, such as the interaction between piperidine-4-carboxylic acid and 2,6-dichloro-4-nitrophenol, FT-IR spectroscopy reveals detailed information about hydrogen bonding networks. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. youtube.com DFT calculations can predict optimized geometries, vibrational frequencies (IR and Raman), and electronic properties, which show good agreement with experimental data. researchgate.netresearchgate.net This approach allows for a deeper understanding of intramolecular charge transfer, which is significantly influenced by the nitro and carboxylic acid groups. researchgate.net Furthermore, computational methods can model molecular systems that are large or difficult to study experimentally, bridging the gap between theoretical understanding and real-world application. youtube.com
Table 2: Advanced Techniques for Molecular Characterization
| Technique | Role in Analysis | Information Gained |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton (¹H) and carbon (¹³C) signals. | Detailed connectivity and spatial relationships within the molecule. |
| LC-MS/MS | Separation and identification of the compound in complex mixtures. | Molecular weight and fragmentation patterns for structural confirmation. |
| Density Functional Theory (DFT) | Quantum mechanical modeling to predict molecular properties. youtube.com | Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra (IR, Raman, UV-Vis), and reactivity indicators. researchgate.net |
| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions. researchgate.net | Identification and quantification of hydrogen bonds and other non-covalent interactions in the crystal lattice. researchgate.net |
Chemoinformatic Approaches for Scaffold-Based Research and Design
The indole ring is considered a "privileged scaffold" in drug discovery, and chemoinformatic tools are essential for systematically exploring its potential. nih.govresearchgate.netmdpi.com Chemoinformatics combines chemical and biological data to guide the design of new molecules with desired properties. frontiersin.org For a molecule like this compound, these approaches can accelerate the discovery of its potential biological applications.
Scaffold-based design starts with a core structure, in this case, the indole nucleus, and explores how different substituents affect its interaction with biological targets. nih.govresearchgate.net The nitro group at the C6 position and the carboxylic acid at C4 are critical functionalizations. For instance, studies on nitroindole derivatives have shown that the position of the nitro group significantly influences binding affinity and selectivity for certain receptors. nih.gov Similarly, indole-2-carboxylic acids have been identified as potent inhibitors of specific protein targets through fragment-based screening and structure-based design. nih.gov
Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how these molecules will bind to target proteins. nih.govresearchgate.net These methods can screen large libraries of virtual compounds derived from the this compound scaffold to identify promising candidates for further synthesis and testing. nih.gov This flexible, scaffold-based chemoinformatic approach is particularly powerful for designing drugs with polypharmacology, which is often required for treating complex diseases. nih.gov
Table 3: Chemoinformatic Strategies for Indole-Based Drug Design
| Approach | Description | Application for this compound |
|---|---|---|
| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | To identify potential protein targets for the molecule or to find other active compounds with a similar scaffold. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | To design new derivatives with enhanced potency and selectivity based on the key features of the nitro and carboxylic acid groups. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. | To predict the activity of novel, unsynthesized derivatives and to prioritize synthetic efforts. |
| Molecular Docking and Dynamics | Simulating the interaction between a ligand and its target receptor at an atomic level. nih.gov | To predict the binding mode and affinity, providing insights into the mechanism of action. nih.govresearchgate.net |
Q & A
Q. What safety protocols are critical when handling nitro-containing indole derivatives?
- Methodology : Follow OSHA/NIOSH guidelines for respiratory protection (e.g., P95 filters) and skin exposure control. Conduct toxicity assessments for nitro group metabolites (e.g., Ames test for mutagenicity). Emergency procedures should address potential explosive hazards during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
